2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a nitro group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Pyrrolidine Substitution: The nitro-substituted aromatic compound undergoes nucleophilic substitution with pyrrolidine to form the pyrrolidin-1-yl derivative.
Benzimidazole Formation: The final step involves the cyclization of the intermediate compound to form the benzimidazole core, typically using a condensation reaction with o-phenylenediamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Halogenated Derivatives: Formed through electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-(2-Nitro-5-pyrrolidin-1-yl-phenylsulfanyl)-ethanol and 1-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]ethan-1-one
Uniqueness: The presence of the benzimidazole core in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4g/mol |
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)15-8-7-12(20-9-3-4-10-20)11-16(15)24-17-18-13-5-1-2-6-14(13)19-17/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
InChI Key |
BVMWTMUSHQLPPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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